molecular formula C11H11F3O3 B1310296 4-(3-Trifluoromethyl-phenoxy)-butyric acid CAS No. 87411-31-2

4-(3-Trifluoromethyl-phenoxy)-butyric acid

Cat. No.: B1310296
CAS No.: 87411-31-2
M. Wt: 248.2 g/mol
InChI Key: BROOMGSHOWKNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Trifluoromethyl-phenoxy)-butyric acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a butyric acid chain

Biochemical Analysis

Biochemical Properties

4-(3-Trifluoromethyl-phenoxy)-butyric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can affect cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability in different environments can affect its efficacy and potency in in vitro and in vivo studies . Long-term exposure to the compound may also lead to changes in cellular responses and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the compound’s metabolism, affecting its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential side effects . Understanding the transport and distribution mechanisms is vital for developing effective delivery systems for the compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s efficacy and potential side effects . Understanding the subcellular localization is crucial for optimizing the compound’s therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Trifluoromethyl-phenoxy)-butyric acid typically involves the reaction of 3-trifluoromethylphenol with butyric acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Trifluoromethyl-phenoxy)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(3-Trifluoromethyl-phenoxy)-butyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: It is used in the production of agrochemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

4-(3-Trifluoromethyl-phenoxy)-butyric acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c12-11(13,14)8-3-1-4-9(7-8)17-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROOMGSHOWKNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424684
Record name 4-(3-Trifluoromethyl-phenoxy)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87411-31-2
Record name 4-[3-(Trifluoromethyl)phenoxy]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87411-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Trifluoromethyl-phenoxy)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.